2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one
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Overview
Description
2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound that belongs to the class of pyrimidines. This compound is characterized by its unique structure, which includes an amino group at position 2, a hydroxy group at position 6, and a propyl group at position 5 on the pyrimidine ring. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one can be achieved through multicomponent reactions involving the condensation of appropriate aldehydes, urea, and β-ketoesters. One common method involves the Biginelli reaction, which is catalyzed by acids or bases under reflux conditions. The reaction typically proceeds as follows:
Step 1: Condensation of an aldehyde with urea to form an intermediate.
Step 2: Reaction of the intermediate with a β-ketoester to form the desired pyrimidine derivative.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism by which 2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- 2-Amino-4-hydroxy-6-methylpyrimidine
- 2,4-Diamino-6-hydroxypyrimidine
- 2-Amino-5,6-dihydro-3H-pyrimidin-4-one
Comparison: Compared to these similar compounds, 2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one is unique due to the presence of the propyl group at position 5, which can influence its chemical reactivity and biological activity. This structural difference may enhance its potential as a therapeutic agent and its versatility in synthetic applications .
Properties
Molecular Formula |
C7H11N3O2 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-amino-4-hydroxy-5-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H11N3O2/c1-2-3-4-5(11)9-7(8)10-6(4)12/h2-3H2,1H3,(H4,8,9,10,11,12) |
InChI Key |
OSZZOQSBNXQWBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)N)O |
Origin of Product |
United States |
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